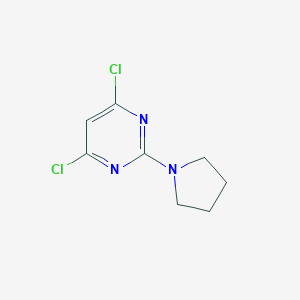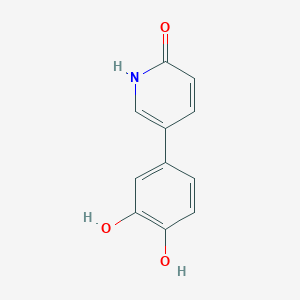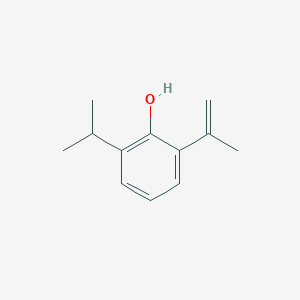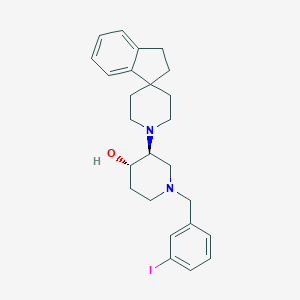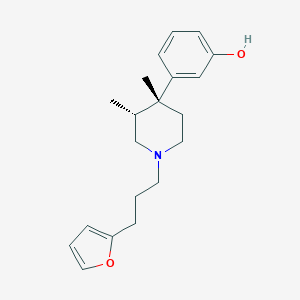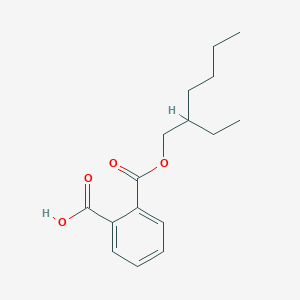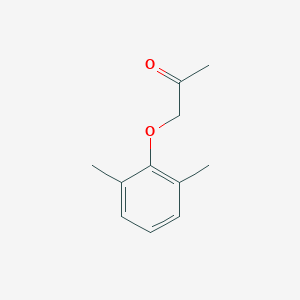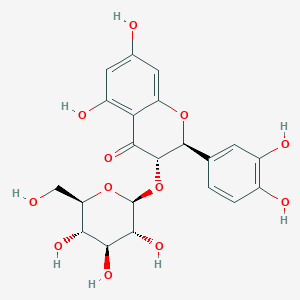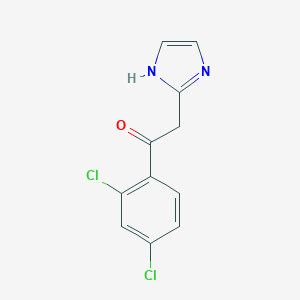
1-(2,4-dichlorophenyl)-2-(1H-imidazol-2-yl)ethanone
Overview
Description
“1-(2,4-dichlorophenyl)-2-imidazol-1-yl-ethanol” is a chemical compound with the empirical formula C11H10Cl2N2O . It has a molecular weight of 257.12 . The compound is a solid and its color ranges from white to yellow .
Physical And Chemical Properties Analysis
The compound has a melting point of 135°C . It is highly soluble in water and other polar solvents .Scientific Research Applications
Chemical Research
The compound is used in chemical research due to its unique structure and properties . It’s a part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Synthesis of Dicyano Imidazoles
The compound plays a significant role in the microwave-assisted synthesis of 2-aryl-4,5-dicarbonitrile imidazole derivatives . This process involves a one-step reaction between aromatic aldehydes and 2,3-diaminomaleonitrile (DAMN) using HNO3 as a metal-free catalyst and a strong oxidizing agent .
Preparation of Glycogen Synthase Kinase-3 (GSK-3) Inhibitors
“2’,4’-Dichloro-2-imidazole acetophenone” is an intermediate in the preparation of glycogen synthase kinase-3 (GSK-3) inhibitors . GSK-3 inhibitors have potential therapeutic applications in a variety of diseases including type 2 diabetes, Alzheimer’s disease, inflammation, cancer, and bipolar disorder.
Pharmaceutical Chemistry
The imidazole ring with diverse functional groups can have biological activities . Drugs based on functionalized imidazole skeleton are presented in various pharmaceutical chemistry research .
Synthesis of New Promising Acceptor Moieties
Cyano-containing imidazoles especially 2-aryl-4,5-dicarbonitrile imidazoles are considered an important class of organic heterocycles due to their pharmacological activities . These substituted imidazoles are used in the synthesis of new promising acceptor moieties .
Organic Synthesis
The synthesis of N-heterocycles with various functional groups is an important research domain in organic synthesis . The scope and applicability of such post-functionalized compounds may be increased .
properties
IUPAC Name |
1-(2,4-dichlorophenyl)-2-(1H-imidazol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c12-7-1-2-8(9(13)5-7)10(16)6-11-14-3-4-15-11/h1-5H,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIVQEVJZWBMCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)CC2=NC=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622861 | |
| Record name | 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dichlorophenyl)-2-(1H-imidazol-2-yl)ethanone | |
CAS RN |
252950-14-4 | |
| Record name | 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

